This compound is classified as a thieno-pyran derivative, which is part of a larger class of heterocyclic compounds known for their diverse biological activities and utility in organic synthesis .
The synthesis of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one typically involves several key steps:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and concentration to optimize yield and selectivity.
The molecular structure of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one can be analyzed using various techniques:
The compound features a fused ring system that contributes to its stability and reactivity, with specific functional groups that facilitate chemical transformations .
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is often linked to their interactions with biological targets:
Understanding these mechanisms is crucial for developing therapeutic applications and optimizing compound efficacy .
The physical and chemical properties of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one include:
These properties influence its handling during synthesis and application in various formulations.
The applications of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one are extensive:
High-resolution crystallographic studies reveal that 3-bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one binds competitively within the acetyl-lysine recognition pocket of BRD4’s first bromodomain (BD1). The compound’s morpholino group forms critical hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4-BD1), mimicking endogenous acetyl-lysine interactions [5] [9]. Its bromothienopyranone core occupies the hydrophobic cavity lined by residues from the ZA and BC loops (Phe83, Val87, Leu92), achieving shape complementarity similar to clinical-stage inhibitors like JQ1 (Table 1) [4] [5]. Crystallographic data (PDB: 5Y1Y analogues) demonstrate displacement of structurally conserved water networks (W1, W4) that stabilize histone peptide binding, directly disrupting BRD4’s reader function [7] [9].
Table 1: Key Structural Features of BRD4-BD1 in Complex with Thienopyranone Derivatives
Structural Element | Interaction Type | Biological Significance |
---|---|---|
Asn140 (BC loop) | Hydrogen bond with morpholino oxygen | Mimics acetyl-lysine recognition |
WPF shelf (ZA loop: Trp81, Pro82, Phe83) | Hydrophobic contacts with bromothienopyranone | Stabilizes ligand burial in Kac pocket |
Leu92/Leu94 (LxL motif) | Van der Waals interactions | Enhances binding specificity for BD1 |
Displaced water molecules (W1, W4) | Allosteric displacement | Disrupts H-bond network for histone binding |
The thienopyranone scaffold enables simultaneous modulation of BRD4 and PI3K pathways, a therapeutic strategy to overcome compensatory signaling in cancers. The morpholino group—a hallmark of PI3K inhibitors like LY294002—mediates ATP-competitive inhibition of PI3Kα by binding to its hinge region, while the brominated heterocycle concurrently blocks BRD4-dependent transcription of oncogenes like c-Myc [8]. In leukemia MV4-11 cells, derivatives of this chemotype induce synergistic suppression of proliferation by arresting the cell cycle at G1/S phase and downregulating PI3K/AKT effector proteins [2] [8]. This dual mechanism circumvents single-pathway resistance, as validated by reduced viability in BRD4-dependent cell lines upon co-treatment with PI3K/BRD4 inhibitors [8].
Beyond canonical ATP-site binding, this compound exhibits allosteric influences on kinase conformations. Molecular dynamics simulations indicate that the bromothienopyranone core induces a distorted αC-helix orientation in PI3Kγ, stabilizing an inactive state that impedes ATP hydrolysis [8] [10]. Similarly, its interaction with BRD4 remodels the dynamic ZA loop, reducing flexibility by 40% and preventing acetyl-lysine peptide recruitment [5] [7]. Spectroscopic analyses (FT-IR, Raman) corroborate electron delocalization across the thienopyranone ring, enabling π-stacking with gatekeeper residues (e.g., Phe937 in PI3Kγ) to enforce allosteric control [10].
Docking ensembles (Glide, AutoDock Vina) predict strong binding affinities for BRD4-BD1 (ΔG = −9.2 to −11.5 kcal/mol) driven by hydrophobic complementarity and H-bonding. The bromine atom enhances van der Waals contacts with the hydrophobic shelf (Ile146, Val87), increasing affinity by ~1.3-fold versus non-brominated analogues [7] [9]. Free energy perturbation calculations reveal the morpholino group contributes −3.8 kcal/mol via water-bridged H-bonds with Tyr97 and Asp145 [7]. QSAR models highlight electrostatic potential at C7-carbonyl oxygen as critical for selectivity, with higher negative charge correlating with improved IC₅₀ (R² = 0.89) [10].
AlphaScreen profiling demonstrates 10–30-fold selectivity for BRD4-BD1 over BRD2/3 and BRDT, attributable to divergent residues in the ZA loop. While BRD4-BD1 possesses a compact, hydrophobic cavity stabilized by Pro82/Phe83, BRD2-BD1 contains bulkier Tyr139 that clashes with the bromothienopyranone core [4] [7]. Molecular dynamics trajectories reveal weaker salt bridges with Asp144 in BRDT versus Asp145 in BRD4, reducing residence time by 50% (Table 2) [7] [9]. Minimal inhibition (<15% at 10 μM) is observed against non-BET bromodomains (e.g., BRD9), where steric occlusion by a wider ZA loop prevents deep cavity penetration [7].
Table 2: Selectivity Profile of 3-Bromo-5-morpholino-thienopyranone Against BET Bromodomains
Bromodomain | Key Divergent Residues | Inhibition (%) at 10 μM | Kd (μM) |
---|---|---|---|
BRD4-BD1 | Asn140, Val87, Leu94 | 98 ± 2 | 0.08 ± 0.01 |
BRD4-BD2 | Met132, Asp144 | 85 ± 3 | 0.92 ± 0.08 |
BRD2-BD1 | Tyr139, Gly105 | 42 ± 5 | 2.6 ± 0.3 |
BRDT | Asp144, Leu148 | 38 ± 4 | 3.1 ± 0.4 |
BRD9 | Arg67, Asp126 | 12 ± 3 | >50 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9